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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profile of the novel anticancer
agent ATRN-119 with existing drugs in similar therapeutic classes, namely other ATR inhibitors
and PARP inhibitors. The information is compiled from publicly available preclinical and clinical
trial data to assist researchers in evaluating the relative safety and therapeutic potential of
ATRN-119.

Executive Summary

ATRN-119 is an orally bioavailable, selective inhibitor of Ataxia Telangiectasia and Rad3-
related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1] By
targeting ATR, ATRN-119 aims to induce synthetic lethality in tumors with existing DNA repair
defects. Clinical data from the ongoing Phase 1/2a trial (ABOYA-119, NCT04905914) suggests
that ATRN-119 has a manageable toxicity profile, with the most common treatment-related
adverse events being gastrointestinal and hematological in nature.[2][3][4] This profile appears
to be a point of differentiation from some other ATR inhibitors and established PARP inhibitors,
which can be associated with more severe myelosuppression.

Comparative Toxicity Data

The following tables summarize the reported adverse events from clinical trials of ATRN-119
and selected competitor drugs. It is important to note that direct cross-trial comparisons should
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be made with caution due to differences in study populations, dosing regimens, and trial

designs.

Table 1: Toxicity Profile of ATRN-119 (ABOYA-119 Phase 1/2a Trial)[2][3][4]

Adverse Event (Treatment-
Related)

All Grades (%)

Grade 3 (%)

Gastrointestinal

Diarrhea 44.7 5.3
Nausea 31.6 0
General

Fatigue 26.3 5.3
Hematological

Anemia Not specified 2.6 (SAE)
Metabolism and Nutrition

Elevated Bilirubin Not specified 2.6

Data as of July 7, 2025, from a cohort of 38 patients. Dosing regimens included once-daily (50

to 1500 mg) and twice-daily (400 to 750 mg) schedules.[3]

Table 2: Toxicity Profile of Competitor ATR Inhibitors
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Drug

Adverse Event (All
Grades, %)

Grade =3 Adverse
Events (%)

Clinical Trial
Context

Berzosertib (M6620)

Anemia (96.2%),
Lymphopenia
(96.2%),
Thrombocytopenia
(92.3%), Neutropenia
(50.0%), Nausea
(50.0%), Vomiting
(42.3%)

Lymphopenia
(69.2%),
Thrombocytopenia
(57.7%), Anemia
(53.8%), Neutropenia
(15.4%)

In combination with
topotecan in small cell

lung cancer.[5]

Ceralasertib

Fatigue, Nausea,
Anorexia, Anemia,

Thrombocytopenia,

Anemia (35.5%),

Thrombocytopenia

In combination with

durvalumab in

(AZD6738) - (35.5%), Neutropenia advanced gastric
Vomiting (most
(6.7%) cancer.[6]
common)
Anemia (3 patients),
Neutropenia (4 )
) Monotherapy in
] ) ] o patients), Decreased o i ]
Elimusertib Hematologic toxicities ] pediatric patients with
] white blood cells (1
(BAY1895344) were primary. relapsed/refractory

patient) (Grade 3);
Lymphopenia (1
patient) (Grade 4)

solid tumors.[7]

Table 3: Toxicity Profile of PARP Inhibitors
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5 Most Common Adverse Most Common Grade =3
ru
< Events (All Grades, %) Adverse Events (%)
Nausea, Fatigue, Vomiting, ) )
) ) ) Anemia (16.3%), Fatigue
Olaparib Anemia, Diarrhea, Decreased
_ (4.8%)
appetite
Nausea (73.6%), ]
) Thrombocytopenia (33.8%),
) ] Thrombocytopenia (61.3%), ) i
Niraparib ) ) Anemia (25.3%), Neutropenia
Fatigue (59.4%), Anemia
(19.6%)
(50.1%)

Nausea, Asthenia/Fatigue,
) Anemia/Decreased ) ] ]
Rucaparib ) Anemia, Fatigue/Asthenia
hemoglobin, Increased

ALT/AST

Experimental Protocols

Detailed preclinical toxicology protocols for specific investigational new drugs are often
proprietary. However, the following are representative, standard methodologies used in the
non-clinical safety evaluation of targeted anticancer agents like ATRN-119 and its comparators.

In Vitro Cytotoxicity Assessment

o Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50)
in various cancer cell lines.

e Methodology: MTT Assay

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density

and allowed to adhere overnight.

o Drug Treatment: Cells are treated with a range of concentrations of the test compound
(e.g., ATRN-119) and incubated for a specified period (e.g., 72 hours).

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
is added to each well. Viable cells with active metabolism convert MTT into a purple
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formazan product.

o Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan
crystals.

o Absorbance Reading: The absorbance is measured using a microplate reader at a
wavelength of 570 nm.

o Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the
IC50 value is determined by plotting a dose-response curve.

In Vivo Toxicology Studies

» Objective: To evaluate the safety profile of the drug in animal models, identify potential target
organs for toxicity, and determine the maximum tolerated dose (MTD).

o Methodology: Repeat-Dose Toxicity Study in Rodents

o Animal Model: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats)
and one non-rodent (e.g., Beagle dogs).

o Dosing: Animals are administered the drug daily for a specified duration (e.g., 28 days) via
the intended clinical route (e.g., oral gavage for an orally available drug). Multiple dose
groups are used, including a vehicle control and at least three dose levels of the test
article.

o Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including
changes in appearance, behavior, and body weight.

o Clinical Pathology: Blood samples are collected at specified time points for hematology
and clinical chemistry analysis to assess effects on blood cells and organ function.

o Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and
organs are collected, weighed, and examined for gross and microscopic abnormalities.

o Toxicokinetics: Blood samples are collected to determine the absorption, distribution,
metabolism, and excretion (ADME) profile of the drug.
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Mechanism of Action Elucidation

» Objective: To confirm the on-target effect of the drug by assessing the modulation of
downstream signaling proteins.

o Methodology: Western Blotting

o Cell Lysis: Cancer cells are treated with the drug for a specified time, then lysed to extract
total protein.

o Protein Quantification: The protein concentration of each lysate is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecy! sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

o Immunoblotting: The membrane is incubated with primary antibodies specific for the target
proteins (e.g., phospho-CHK1 for ATR inhibitors) and a loading control (e.g., GAPDH).

o Detection: The membrane is then incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an
imaging system.

Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and Inhibition by ATRN-119
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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